5-(Oxolan-3-yl)thiophene-2-carboxylic acid
Description
5-(Oxolan-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted at the 5-position with an oxolane (tetrahydrofuran) group at its 3-position and a carboxylic acid group at the 2-position. This structure combines the aromaticity and electronic properties of thiophene with the steric and polar effects of the oxolane substituent, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(oxolan-3-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c10-9(11)8-2-1-7(13-8)6-3-4-12-5-6/h1-2,6H,3-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNMOLRNZRFEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1595820-65-7 | |
| Record name | 5-(oxolan-3-yl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxolan-3-yl)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction, where a suitable oxolane derivative reacts with the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Oxolan-3-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
5-(Oxolan-3-yl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between sulfur-containing compounds and biological molecules.
Industry: Used in the development of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Oxolan-3-yl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxolane and thiophene rings can participate in various molecular interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s overall activity.
Comparison with Similar Compounds
The following comparison focuses on structurally analogous thiophene-2-carboxylic acid derivatives, emphasizing substituent effects, synthesis, and biological activities.
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects : Bulky substituents (e.g., 4-isopropylphenyl) enhance lipophilicity, while polar groups (e.g., oxazole, oxolane) increase water solubility .
- Synthetic Yields : Derivatives like 5-(4-chlorophenyl)thiophene-2-carboxylic acid are synthesized via condensation reactions with yields >80% .
Key Observations :
Q & A
Q. What are the recommended synthetic routes for 5-(Oxolan-3-yl)thiophene-2-carboxylic acid?
A multi-step synthesis is typically employed, starting with functionalization of the thiophene ring. For example, coupling reactions (e.g., Suzuki-Miyaura) can introduce the oxolane moiety at the 5-position, followed by oxidation of the 2-methylthiophene to the carboxylic acid group. Key steps include:
- Thiophene Ring Activation : Use palladium catalysts to couple oxolan-3-yl boronic acid derivatives to the thiophene backbone .
- Carboxylic Acid Formation : Oxidize the 2-methyl group using KMnO₄ in acidic conditions, as demonstrated for analogous thiophene derivatives .
- Purification : Recrystallization from acetic acid or ethanol ensures high purity (>95%) .
Q. How should researchers handle and store this compound to ensure stability?
Stability under standard laboratory conditions is achievable by:
- Storage : Keep in amber glass containers at room temperature, away from moisture and light .
- Incompatible Materials : Avoid strong oxidizing agents (e.g., HNO₃) and bases, which degrade the thiophene ring .
- Handling : Use nitrile gloves and fume hoods to prevent skin/eye contact and inhalation of dust .
Q. What spectroscopic methods are suitable for characterizing this compound?
Key techniques include:
- NMR : H and C NMR identify substitution patterns (e.g., oxolane integration at δ 3.5–4.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O ~1100 cm⁻¹) functionalities .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₉H₁₀O₃S: calc. 198.0352) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound?
Density Functional Theory (DFT) simulations assess:
- Electrophilic Sites : The electron-deficient thiophene ring favors nucleophilic attack at the 4-position (localized Fukui indices) .
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize the carboxylate anion, enhancing solubility .
- Reaction Pathways : Simulate esterification or amidation kinetics to optimize catalyst selection (e.g., DCC vs. EDCI) .
Q. What strategies resolve contradictions in biological activity data for derivatives?
Systematic approaches include:
- Structural-Activity Relationship (SAR) Studies : Vary substituents (e.g., oxolane vs. dioxolane) and test against enzyme targets (e.g., COX-2 inhibition) .
- Data Normalization : Control for batch-to-batch purity variations (HPLC ≥97%) and solvent effects (DMSO vs. ethanol) .
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) .
Q. What are the challenges in optimizing reaction yields for derivatives?
Key challenges and solutions:
- Steric Hindrance : Bulky oxolane groups reduce coupling efficiency. Use microwave-assisted synthesis to enhance reaction rates .
- Byproduct Formation : Optimize pH during carboxylation (pH 6–7 minimizes decarboxylation) .
- Catalyst Poisoning : Pre-treat Pd catalysts (e.g., Pd(PPh₃)₄) with chelating agents to mitigate sulfur-induced deactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
